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molecular formula C6H6N2O4 B1593174 3-Methoxy-5-nitropyridin-2-ol CAS No. 75710-99-5

3-Methoxy-5-nitropyridin-2-ol

Cat. No. B1593174
M. Wt: 170.12 g/mol
InChI Key: JDHPYWKDVDFUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04273706

Procedure details

Sodium hydroxide (8.6 g, 0.215 mole) and 2,3-dihydroxypyridine (22.0 g, 0.20 mole) were added to distilled water (75 ml). After cooling to 5° C., dimethylsulfate (25.0 g, 0.21 mole) was added dropwise; the reaction mixture was stirred for 20 hours while slowly warming to room temperature. The water was removed in vacuo (approximately 65° C.) to obtain a syrup which was dissolved in concentrated sulfuric acid (50 to 60 ml) at 5° C. A cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml) was added at a rate to maintain the reaction mixture between 10° to 15° C. After the addition was complete, the mixture was stirred for 30 minutes at 5° C. and then poured onto ice (approximately 400 ml). The resulting red precipitate was collected by filtration and recrystallized from water; yield, 5.8 g (17 percent).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
55 (± 5) mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][N:5]=1.[CH3:11]OS(OC)(=O)=O.[N+:18]([O-:21])(O)=[O:19]>S(=O)(=O)(O)O>[CH3:11][O:10][C:9]1[C:4](=[O:3])[NH:5][CH:6]=[C:7]([N+:18]([O-:21])=[O:19])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
OC1=NC=CC=C1O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
55 (± 5) mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
to distilled water (75 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while slowly warming to room temperature
CUSTOM
Type
CUSTOM
Details
The water was removed in vacuo (approximately 65° C.)
CUSTOM
Type
CUSTOM
Details
to obtain a syrup which
ADDITION
Type
ADDITION
Details
was added at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture between 10° to 15° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at 5° C.
Duration
30 min
ADDITION
Type
ADDITION
Details
poured onto ice (approximately 400 ml)
FILTRATION
Type
FILTRATION
Details
The resulting red precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from water
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC=1C(NC=C(C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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